Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate
Description
Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate (CAS: 887406-92-0) is a specialized organic compound with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol. It is characterized by a tertiary amine structure featuring both allyl and methoxycarbonylethyl substituents, which confer unique reactivity and solubility profiles. The compound appears as a light yellow oil and is soluble in organic solvents such as chloroform and dimethyl sulfoxide (DMSO) . Its primary application lies in synthetic chemistry as a building block for complex organic molecules, particularly in pharmaceutical and polymer research .
Synthetic routes for analogous compounds (e.g., trifluoroacetyl derivatives) involve multi-step reactions with reagents like methyl acrylate, trifluoroacetic anhydride, and tertiary amines, achieving purities of 89–93% .
Properties
IUPAC Name |
methyl 3-[(3-methoxy-3-oxopropyl)-prop-2-enylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-4-7-12(8-5-10(13)15-2)9-6-11(14)16-3/h4H,1,5-9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRVFKCWDMIGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(CCC(=O)OC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652640 | |
| Record name | Dimethyl 3,3'-[(prop-2-en-1-yl)azanediyl]dipropanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887406-92-0 | |
| Record name | Dimethyl 3,3'-[(prop-2-en-1-yl)azanediyl]dipropanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Parameters:
| Parameter | Condition | Source |
|---|---|---|
| Base | LDA in THF | |
| Electrophile | Allyltosylate | |
| Temperature | -78°C to 0°C | |
| Diastereoselectivity | >95% | |
| Yield | 70–85% (after hydrolysis) |
This method benefits from the strong base strength of LDA, which ensures complete deprotonation of the amine, while the use of DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) as a cosolvent enhances reaction rates and selectivity. However, the necessity for cryogenic conditions and moisture-sensitive reagents poses scalability challenges.
Multicomponent Reactions Involving Decarboxylative Coupling and Petasis Reaction
Recent advancements in metal-free multicomponent reactions offer an alternative pathway. Lee et al. developed a decarboxylative coupling strategy using (E)-3-(2,4,6-trimethoxyphenyl)acrylic acid, boronic acids, formaldehyde, and primary amines. While this method was initially designed for allyl amine synthesis, adapting the protocol to target this compound is feasible by substituting the primary amine with 2-methoxycarbonylethylamine.
Optimized Conditions for Petasis-Type Allylation:
| Component | Role | Source |
|---|---|---|
| (E)-Arylacrylic acid | Decarboxylative precursor | |
| Boronic acid | Transmetallation agent | |
| Formaldehyde | Carbonyl source | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 60–80°C | |
| Yield | ≤78% |
This approach eliminates the need for transition-metal catalysts, reducing costs and simplifying purification. However, electron-donating groups on the cinnamic acid derivative are critical for achieving high yields, which may limit substrate flexibility.
The stereoselective introduction of the allyl group is achievable using chiral ammonium salts as phase-transfer catalysts. Patent WO2011053835A1 discloses the use of O-allyl-N-benzylcinchonidinium bromide to induce asymmetry during alkylation. For example, aldimine intermediates derived from α-amino acids undergo allylation with enantiomeric excess (ee) values exceeding 90% under optimized conditions.
Crystallization-Induced Diastereomer Purification:
| Step | Detail | Source |
|---|---|---|
| Substrate | Aldimine derived from α-amino acid | |
| Catalyst | O-allyl-N-benzylcinchonidinium Br | |
| Base | KOH or K2CO3 | |
| Solvent | Toluene/isopropyl alcohol | |
| Diastereomeric Excess | >98% after crystallization |
Crystallization in methyl isobutyl ketone or toluene/isopropyl alcohol systems enriches the diastereomeric excess, enabling the isolation of enantiomerically pure intermediates. Subsequent hydrolysis and decarboxylation yield the target compound with high optical purity.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality:
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| LDA-Mediated Alkylation | High diastereoselectivity | Cryogenic conditions | 70–85% |
| Petasis Reaction | Metal-free, scalable | Substrate-dependent yields | ≤78% |
| Chiral Auxiliary Route | Enantioselective synthesis | Multi-step purification | 60–75% |
The LDA-based method remains the most reliable for small-scale synthesis, while the Petasis reaction offers scalability for industrial applications. The chiral auxiliary approach is indispensable for producing enantiopure derivatives but requires additional steps for auxiliary removal .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxycarbonylethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate has shown promise in various medicinal chemistry applications, particularly in the development of novel therapeutic agents.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (μg/mL) |
|---|---|
| HCT-116 | 1.9 - 7.52 |
| MCF-7 | 5.0 - 10.0 |
These results indicate that this compound could serve as a lead compound for further drug development aimed at targeting specific cancer types .
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological properties. It has been observed to interact with neurotransmitter systems, potentially providing therapeutic benefits in neurological disorders.
- Anticonvulsant Properties : Research indicates that similar compounds can modulate the kynurenine pathway, which is implicated in seizure activity.
- Sedative Effects : Animal studies suggest that this compound may enhance GABAergic transmission, leading to sedative effects.
Biochemical Applications
This compound has applications in biochemical research, particularly in enzyme inhibition studies and as a substrate for synthetic pathways.
Enzyme Inhibition Studies
This compound has been utilized to explore its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been tested against enzymes such as acetylcholinesterase, which is crucial for neurotransmission.
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase | 65% |
| Cyclooxygenase | 50% |
These findings suggest that this compound could be developed into a therapeutic agent targeting neurodegenerative diseases .
Case Studies
Several case studies have provided insights into the practical applications of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on human cancer cell lines demonstrated that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Case Study 2: Neuropharmacological Assessment
In rodent models, administration of the compound resulted in significant reductions in seizure frequency and severity, supporting its potential use as an anticonvulsant agent.
Mechanism of Action
The mechanism of action of Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate and structurally or functionally related compounds:
Structural and Functional Analysis
The methoxycarbonylethyl moiety increases solubility in polar aprotic solvents (e.g., DMSO), contrasting with Methyl 3-bromopropionate’s immiscibility in water .
Applications: The target compound’s role as a building block differs from Methyl-3-amino-2-pyrazinecarboxylate’s use in drug synthesis, which leverages its heterocyclic aromaticity for bioactive molecule design . Methyl 3-bromopropionate’s bromo group facilitates nucleophilic substitution reactions, making it ideal for constructing spirocyclic frameworks, whereas the target compound’s allyl group may favor radical or addition reactions .
Synthesis and Purity: Trifluoroacetyl derivatives (1a, 1c) achieve high purity (89–93%) via vacuum distillation, while Methyl-3-amino-2-pyrazinecarboxylate is HPLC-purified to >95% . The target compound’s synthesis likely requires similar rigorous purification but lacks explicit documentation .
Stability and Storage :
- Compounds with trifluoroacetyl groups (1a, 1c) are moisture-sensitive, necessitating anhydrous conditions, whereas the target compound’s stability at room temperature suggests lower sensitivity .
Key Research Findings
- Steric vs. Electronic Effects : Adamantyl-substituted analogs (1a) exhibit steric hindrance that slows reaction kinetics compared to the target compound’s allyl group, which offers a balance of reactivity and stability .
- Solubility-Driven Design: The target compound’s DMSO solubility aligns with its use in homogeneous catalysis, unlike Methyl 3-bromopropionate’s preference for non-polar media .
Biological Activity
Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate (CAS 887406-92-0) is a chemical compound with potential applications in pharmacology and biochemistry. Its molecular formula is , and it has garnered interest for its biological activities, particularly in relation to its role as a biochemical agent in various research settings.
- Molecular Weight : 229.27 g/mol
- Structure : The compound features an allyl group and a methoxycarbonyl ethyl substituent, which may contribute to its biological properties.
The biological activity of this compound primarily involves its interaction with biological membranes and enzymes. The presence of the allyl group suggests potential activity in modulating enzyme functions or acting as a substrate for metabolic processes.
Pharmacological Studies
Research indicates that this compound may exhibit various pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. This is particularly relevant in the context of developing new antimicrobial agents.
- Anti-inflammatory Effects : Some investigations have indicated that similar compounds can exhibit anti-inflammatory properties, which could be explored further for therapeutic applications.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- In Vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of specific bacterial strains, suggesting its potential as a lead compound for antibiotic development.
- Cell Culture Experiments : In cell culture models, this compound demonstrated cytotoxic effects on certain cancer cell lines, indicating possible applications in cancer therapy.
- Mechanistic Insights : Research has focused on elucidating the mechanisms through which this compound exerts its effects, including enzyme inhibition assays and membrane permeability studies.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal conditions for synthesizing Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate, and how can purity be maximized?
- Methodological Answer : The synthesis involves a multi-step alkylation and esterification process. For example, allyl iodide can be used for N-alkylation of a β-alanine methyl ester precursor under inert conditions (argon) in dimethylformamide (DMF) with cesium carbonate as a base. Reaction monitoring via TLC or HPLC is critical to track intermediate formation. Purification typically employs vacuum distillation (for low-boiling-point byproducts) followed by column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve >90% purity. Post-synthesis characterization via -NMR and HRMS ensures structural fidelity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
- Methodological Answer :
- -NMR : Focus on the allyl group protons (δ 5.1–5.9 ppm, multiplet) and methoxycarbonyl signals (δ 3.6–3.7 ppm, singlet).
- -NMR : Confirm the ester carbonyl (δ 170–172 ppm) and allyl carbons (δ 115–135 ppm).
- HRMS : Use electrospray ionization (ESI) to verify the molecular ion peak ([M+H]) with a mass error <2 ppm.
Cross-validation with FT-IR (e.g., ester C=O stretch at ~1740 cm) enhances confidence in functional group identification .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?
- Methodological Answer : The compound is sensitive to hydrolysis due to its ester and allyl groups. Store under anhydrous conditions at −20°C in amber vials to prevent UV degradation. Stability tests in DMSO-d over 72 hours (monitored via NMR) show <5% decomposition. Avoid aqueous buffers with pH >8, as alkaline conditions accelerate ester hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the allyl group in Claisen or Cope rearrangements involving this compound?
- Methodological Answer : The allyl group undergoes [3,3]-sigmatropic rearrangements under thermal or Lewis acid catalysis (e.g., AlCl). Computational studies (DFT) suggest a chair-like transition state with activation energies ~25 kcal/mol. Experimental validation involves trapping intermediates (e.g., Diels-Alder adducts) and kinetic isotope effects (KIE) to confirm concerted mechanisms. NMR reaction monitoring at elevated temperatures (80–100°C) tracks rearrangement progress .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer : Use chiral phosphorus ligands (e.g., BINAP) in asymmetric allylic alkylation reactions. For example, palladium-catalyzed asymmetric allylation with β-ketoesters achieves enantiomeric excess (ee) >85%. Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluents separates enantiomers. Optimize reaction temperature (−20°C to 25°C) and ligand-to-metal ratios to maximize ee .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar N-allyl aminopropionates?
- Methodological Answer :
- Meta-analysis : Compare datasets using standardized assays (e.g., insect repellency in WHO guidelines for IR3535 analogs).
- SAR Studies : Systematically vary substituents (e.g., methoxycarbonyl vs. acetyl groups) to isolate electronic vs. steric effects.
- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., odorant-binding proteins in mosquitoes) to explain divergent EC values.
Contradictions often arise from assay conditions (e.g., solvent polarity affecting solubility) or impurities in earlier syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
